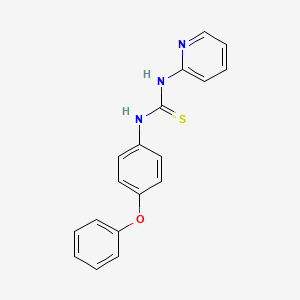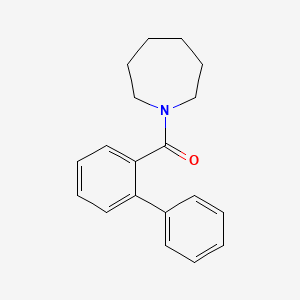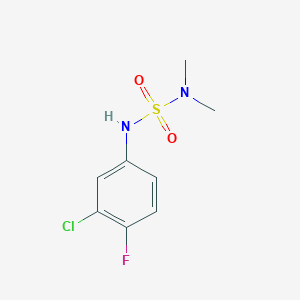
N-benzyl-2-chloro-6-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-chloro-6-fluorobenzamide, also known as BCF, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. BCF is a member of the benzamide family and is commonly used as a starting material in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-chloro-6-fluorobenzamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins that are involved in cellular processes. For example, this compound has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. By inhibiting this enzyme, this compound can alter the expression of genes that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of certain transcription factors. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-2-chloro-6-fluorobenzamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive starting material for the synthesis of other compounds. Additionally, this compound has been extensively studied for its anti-cancer and anti-inflammatory properties, making it a promising candidate for further research in these areas. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity in humans are not well-characterized.
Direcciones Futuras
There are several future directions for research on N-benzyl-2-chloro-6-fluorobenzamide. One area of interest is the development of this compound-based compounds for the treatment of cancer and inflammation. Researchers are also interested in elucidating the mechanism of action of this compound and identifying other enzymes and proteins that it may target. Additionally, further studies are needed to determine the safety and toxicity of this compound in humans, as well as its potential for use in clinical settings.
In conclusion, this compound is a compound with potential applications in medical research. Its anti-cancer, anti-inflammatory, and anti-viral properties make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of N-benzyl-2-chloro-6-fluorobenzamide involves the reaction of 2-chloro-6-fluoroaniline with benzyl chloride in the presence of a base. The resulting product is then purified through recrystallization. The yield of this compound can be improved through optimization of reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
N-benzyl-2-chloro-6-fluorobenzamide has been extensively studied for its potential applications in medical research. It has been shown to have anti-cancer properties and can inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer. This compound has also been studied for its potential use in the treatment of inflammation, as it can inhibit the activity of certain enzymes that are involved in the inflammatory response. Additionally, this compound has been shown to have anti-viral properties and can inhibit the replication of certain viruses, including HIV and herpes simplex virus.
Propiedades
IUPAC Name |
N-benzyl-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c15-11-7-4-8-12(16)13(11)14(18)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXENIMJNFPKGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5855911.png)






![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5855970.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5855987.png)

